Cas no 73568-42-0 (8-Chloro-2-hydroxyquinoline-3-carbaldehyde)

8-Chloro-2-hydroxyquinoline-3-carbaldehyde is a versatile heterocyclic compound with a molecular formula of C₁₀H₆ClNO₂. Its structure features a chloro substituent at the 8-position and a formyl group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits strong chelating properties due to the hydroxyl and aldehyde functional groups, enabling applications in metal coordination chemistry. Its reactivity allows for further derivatization, facilitating the synthesis of quinoline-based scaffolds for medicinal and material science applications. The presence of both electron-withdrawing and electron-donating groups enhances its utility in cross-coupling reactions and heterocyclic functionalization.
8-Chloro-2-hydroxyquinoline-3-carbaldehyde structure
73568-42-0 structure
商品名:8-Chloro-2-hydroxyquinoline-3-carbaldehyde
CAS番号:73568-42-0
MF:C10H6ClNO2
メガワット:207.613141536713
CID:6783939
PubChem ID:12518644

8-Chloro-2-hydroxyquinoline-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 8-chloro-2-hydroxyquinoline-3-carbaldehyde
    • 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde
    • CS-0455375
    • DTXSID601220598
    • 73568-42-0
    • 8-Chloro-2-hydroxyquinoline-3-carbaldehyde
    • インチ: 1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14)
    • InChIKey: QKXNZUDICDPMPF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2C=C(C=O)C(NC=21)=O

計算された属性

  • せいみつぶんしりょう: 207.0087061g/mol
  • どういたいしつりょう: 207.0087061g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

8-Chloro-2-hydroxyquinoline-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526042-1g
8-Chloro-2-hydroxyquinoline-3-carbaldehyde
73568-42-0 98%
1g
¥4993.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2722-10.0g
8-chloro-2-hydroxyquinoline-3-carbaldehyde
73568-42-0 95%
10.0g
¥19192.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2722-500.0mg
8-chloro-2-hydroxyquinoline-3-carbaldehyde
73568-42-0 95%
500.0mg
¥2559.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2722-1.0g
8-chloro-2-hydroxyquinoline-3-carbaldehyde
73568-42-0 95%
1.0g
¥3838.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2722-5.0g
8-chloro-2-hydroxyquinoline-3-carbaldehyde
73568-42-0 95%
5.0g
¥11515.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2722-100.0mg
8-chloro-2-hydroxyquinoline-3-carbaldehyde
73568-42-0 95%
100.0mg
¥962.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2722-250.0mg
8-chloro-2-hydroxyquinoline-3-carbaldehyde
73568-42-0 95%
250.0mg
¥1537.0000 2024-08-02

8-Chloro-2-hydroxyquinoline-3-carbaldehyde 関連文献

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8-Chloro-2-hydroxyquinoline-3-carbaldehydeに関する追加情報

Recent Advances in the Study of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS: 73568-42-0)

8-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS: 73568-42-0) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly those targeting infectious diseases and cancer. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde is its role in the development of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings highlight its potential as a scaffold for designing novel antibiotics.

In addition to its antimicrobial properties, 8-Chloro-2-hydroxyquinoline-3-carbaldehyde has shown promise in anticancer research. A recent in vitro study revealed that certain derivatives of this compound induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as Bax and caspase-3. Furthermore, molecular docking studies suggested that these derivatives selectively target the ATP-binding site of kinases involved in cancer cell proliferation, offering a potential mechanism for their cytotoxic effects. These insights could pave the way for the development of targeted cancer therapies.

The synthetic pathways for 8-Chloro-2-hydroxyquinoline-3-carbaldehyde have also been optimized in recent years. A 2022 publication in Organic Letters described a novel, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This approach not only improves the efficiency of production but also reduces the environmental impact compared to traditional methods. Such advancements are critical for scaling up the compound's production for preclinical and clinical studies.

Despite these promising developments, challenges remain in the clinical translation of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde-based therapeutics. Issues such as bioavailability, toxicity, and resistance mechanisms need to be addressed through further research. However, the compound's structural flexibility and broad-spectrum activity make it a valuable candidate for future drug discovery efforts. Ongoing studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and inflammation.

In conclusion, 8-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS: 73568-42-0) represents a promising scaffold in medicinal chemistry, with demonstrated efficacy in antimicrobial and anticancer research. Continued exploration of its derivatives and mechanisms of action will likely yield innovative therapeutic agents. Researchers and industry professionals are encouraged to monitor advancements in this area, as they may have significant implications for addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:73568-42-0)8-Chloro-2-hydroxyquinoline-3-carbaldehyde
A1239023
清らかである:99%/99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g
価格 ($):193/321/481/1443/2405